Welcome to the BenchChem Online Store!
molecular formula C12H11N3O2S B1240512 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone CAS No. 103969-58-0

6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B1240512
M. Wt: 261.30 g/mol
InChI Key: QPPSCFGHRUEFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04678785

Procedure details

To a solution of acetonitrile (100 ml) were added 6-chloroacetyl-3,4-dihydrocarbostyril (6.7 g) and ethoxythiocarbonylhydrazine (5.4 g) and the mixture was stirred for 2 hours, cooled and then filtered off. The filtrate was recrystallized from dimethylformamide (30 ml) and water (10 ml) to obtain pale yellowish 5-(3,4-dihydrocarbostyril-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one (5.2 g), m.p. 271°-272° C. (decomposition).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:15])[CH2:9][CH2:8]2)=O.C([O:18][C:19]([NH:21][NH2:22])=[S:20])C>C(#N)C>[NH:11]1[C:12]2[C:7](=[CH:6][C:5]([C:3]3[CH2:2][S:20][C:19](=[O:18])[NH:21][N:22]=3)=[CH:14][CH:13]=2)[CH2:8][CH2:9][C:10]1=[O:15]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2CCC(NC2=CC1)=O
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)OC(=S)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was recrystallized from dimethylformamide (30 ml) and water (10 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=O)CCC2=CC(=CC=C12)C1=NNC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.